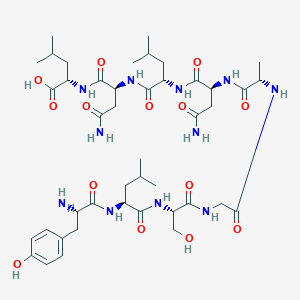

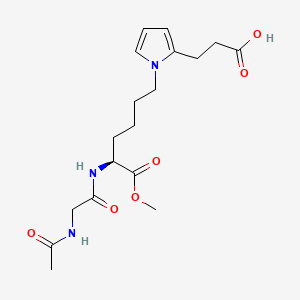

![molecular formula C₄₂H₆₆N₁₀O₁₆S₂ B612788 [Asp371]-Tyrosinase (369-377), human CAS No. 168650-46-2](/img/structure/B612788.png)

[Asp371]-Tyrosinase (369-377), human

Overview

Description

“[Asp371]-Tyrosinase (369-377), human” is a specific peptide sequence derived from the human Tyrosinase protein. This sequence is of interest in various fields, including immunology and cancer research .

Synthesis Analysis

While specific synthesis information for this peptide isn’t readily available, it’s likely synthesized using standard peptide synthesis techniques. A study mentions the use of Alanine Scanning Mutagenesis to analyze the role of Asp371, Phe375, and Tyr376 on the activity, functionality, and structure of a lipase .Scientific Research Applications

CTL Response in Melanoma

- Research Context: The human tyrosinase gene encodes antigens recognized by CTLs (cytotoxic T lymphocytes), crucial in melanoma. A particular focus is on tyrosinase peptide 368-376, modified by posttranslational changes. This peptide elicits a specific CD8+ T-cell response in melanoma patients (Valmori et al., 1999).

Melanoma-associated Tyrosinase Epitope

- Research Context: Tyrosinase-derived peptides are targets for immunotherapy against melanoma. Peptide 369-377, involving [Asp371]-Tyrosinase, is crucial for specific immune responses. This peptide's presentation depends on TAP transporters and proteasomes, highlighting its role in melanoma therapy (Wölfel et al., 2000).

N-Glycosylation and MHC Class I-Restricted Epitope

- Research Context: N-Glycosylation plays a significant role in the presentation of MHC Class I-restricted epitopes from tyrosinase. Glycosylation affects the processing of tyrosinase and its interaction with HLA-A*0201, influencing immune recognition in melanoma (Ostankovitch et al., 2009).

Tyrosinase Peptide Immunogenicity

- Research Context: A synthetic peptide of tyrosinase (368-376) with modified aspartic acid aims to boost immunogenicity. This peptide potentially stimulates cytotoxic T lymphocyte response, suggesting its role in melanoma treatment (Definitions, 2020).

N-Glycosylation Sites and Tyrosinase Activity

- Research Context: N-Glycosylation sites, including Asn371, critically influence tyrosinase activity. Mutations at these sites affect protein folding and quality control, indicating their importance in understanding pigmentation disorders (Branza-Nichita et al., 2000).

HLA-A2-Tyrosinase Presentation in Melanoma Cells

- Research Context: Melanoma cells show varying levels of HLA-A2-tyrosinase presentation. Aberrant processing and instability of tyrosinase may lead to high presentation of HLA-A2-Tyr(369-377) complexes, relevant for melanoma immunotherapy strategies (Michaeli et al., 2012).

Translation Rate and Tyrosinase Glycosylation

- Research Context: The translation rate of tyrosinase affects its N-linked glycosylation, including at Asn371. This insight can aid in understanding melanogenesis and related disorders (Újvári et al., 2001).

Mutations at Asp-369 and Tyrosinase Function

- Research Context: Mutations at critical amino acids like Asp-369 affect heme environment and function in enzymes like human endothelial nitric-oxide synthase. This study, although focusing on a different enzyme, underscores the importance of specific residues in protein function (Chen et al., 1998).

Tyrosinase Retention in ER and Albinism

- Research Context: ER retention is a common defect in tyrosinase-negative albinism. Mutations in tyrosinase, including around the Asp371 region, can lead to disruptions in its trafficking and function (Halaban et al., 2000).

Deglycosylation of Tyrosinase

- Research Context: The deglycosylation of tyrosinase, including at Asn371, disrupts its function. This finding is significant for understanding melanin biosynthesis and related disorders like oculocutaneous albinism (Dolinska & Sergeev, 2017).

Self-Tolerance by Cytotoxic T Lymphocytes

- Research Context: Self-tolerance exhibited by CTLs, including responses to tyrosinase, affects melanoma immunotherapy. Understanding how CTLs recognize tyrosinase peptides like 369-377 can guide immunotherapeutic strategies (Lotz et al., 2004).

Modeling of Tyrosinase Active Site

- Research Context: A three-dimensional model of the mammalian tyrosinase active site helps understand the effects of mutations, including those near Asp371, on melanin biosynthesis and related conditions like albinism (Schweikardt et al., 2007).

properties

IUPAC Name |

2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N10O16S2.C2HF3O2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22;3-2(4,5)1(6)7/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALUFAMCVRLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67F3N10O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

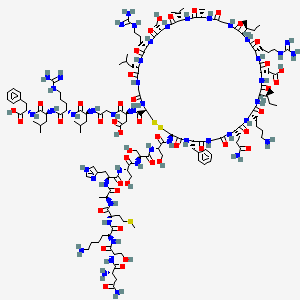

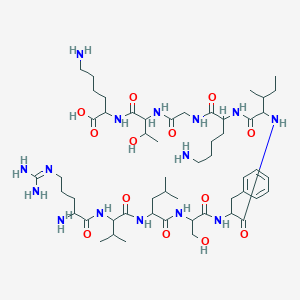

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)